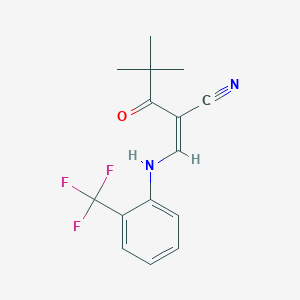
2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile, also known as DPT-TFM, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results as a potential drug candidate for the treatment of various diseases.
作用機序
The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress. Additionally, 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile has been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammation.
実験室実験の利点と制限
One of the advantages of 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile is that it exhibits potent activity against various diseases. Additionally, it has been shown to have low toxicity and good bioavailability, which makes it a promising drug candidate. However, one of the limitations of 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile is that it is a relatively new compound, and more research is needed to fully understand its potential as a drug candidate.
将来の方向性
There are several future directions for the study of 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile. One direction is to investigate its potential as a drug candidate for the treatment of other diseases such as cardiovascular disease and diabetes. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective inhibitors. Additionally, more research is needed to understand the pharmacokinetics and pharmacodynamics of 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile, which could help to optimize its dosing and administration.
合成法
The synthesis of 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile involves the reaction of 2-(2,2-dimethylpropanoyl)acetonitrile with 2-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate. The reaction yields 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile as a yellow solid with a high purity.
科学的研究の応用
2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile has been extensively studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile exhibits potent anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(2Z)-4,4-dimethyl-3-oxo-2-[[2-(trifluoromethyl)anilino]methylidene]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-14(2,3)13(21)10(8-19)9-20-12-7-5-4-6-11(12)15(16,17)18/h4-7,9,20H,1-3H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJHFLLHSWHCCT-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=CC=C1C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=CC=CC=C1C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2676623.png)
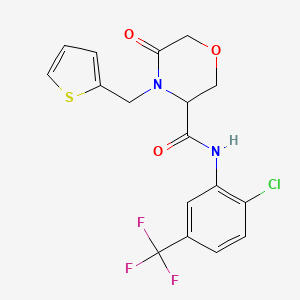
![N-(3,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2676627.png)

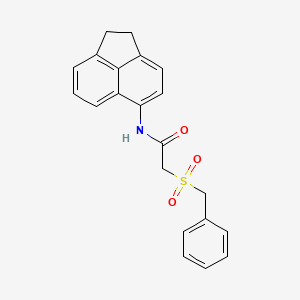
![1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2676632.png)
![4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2676633.png)
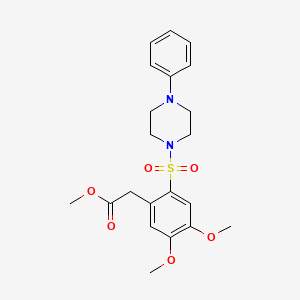
![Methyl 6-(1,3-benzodioxol-5-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2676635.png)
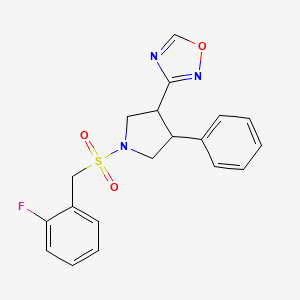
![(3aS,7aS)-Octahydrofuro[3,2-b]pyridine](/img/structure/B2676639.png)
